molecular formula C14H13N B8410981 4-(4-Methylstyryl) pyridine

4-(4-Methylstyryl) pyridine

Cat. No.: B8410981
M. Wt: 195.26 g/mol
InChI Key: GQLIWGHJUSUIRN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

4-(4-Methylstyryl)pyridine (CAS 5374726) is a member of the styrylpyridine family, distinguished by its trans-configuration (E-isomer) at the ethenyl bridge. Its molecular formula, C₁₄H₁₃N , reflects a planar architecture that facilitates π-π stacking and charge-transfer interactions. Key identifiers include:

Property Value
IUPAC Name 4-[(E)-2-(4-methylphenyl)ethenyl]pyridine
SMILES CC1=CC=C(C=C1)/C=C/C2=CC=NC=C2
InChIKey GQLIWGHJUSUIRN-VOTSOKGWSA-N
Molecular Weight 195.26 g/mol
Crystal Structure (CCDC) 809488

The compound’s synonyms include 4-(4-methylstyryl)pyridine and (E)-4-(4-methylstyryl)pyridine, with the E-isomer confirmed via X-ray crystallography. Its crystal structure (CCDC 809488) reveals a monoclinic lattice with space group P2₁/c, where molecules adopt a herringbone arrangement stabilized by C–H···N hydrogen bonds and van der Waals interactions.

Historical Context in Heterocyclic Chemistry

Styrylpyridines emerged as critical targets in mid-20th-century heterocyclic chemistry due to their optical properties and utility in synthesizing photoactive materials. The first reported synthesis of 4-(4-Methylstyryl)pyridine likely derived from Knoevenagel condensations or Heck coupling reactions , common methods for styryl-linked heterocycles. A pivotal advancement occurred in 2012 with the publication of its coordination polymer structure (DOI: 10.1039/c2cc15453f), which demonstrated its ability to form metal-organic frameworks (MOFs) with Cu(I) ions. This study highlighted its role as a bidentate ligand , coordinating via the pyridine nitrogen and ethenyl π-system, a feature exploited in designing porous materials for gas storage.

Role in Pyridine Derivative Research

4-(4-Methylstyryl)pyridine exemplifies the structure-property relationships central to pyridine derivative research. Its extended conjugation enables applications in:

  • Optoelectronics : As a fluorophore in organic light-emitting diodes (OLEDs), leveraging its high quantum yield and Stokes shift.
  • Coordination Chemistry : Serving as a ligand for transition metals (e.g., Cu, Ag), forming luminescent complexes with tunable emission spectra.
  • Pharmaceutical Intermediates : While not bioactive itself, its derivatives are precursors to quinolone antibiotics and kinase inhibitors.

Recent studies have explored its solid-state photoluminescence , where crystalline samples exhibit bathochromic shifts compared to solutions—a phenomenon attributed to exciton coupling in the stacked aromatic systems.

Properties

Molecular Formula

C14H13N

Molecular Weight

195.26 g/mol

IUPAC Name

4-[2-(4-methylphenyl)ethenyl]pyridine

InChI

InChI=1S/C14H13N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15-11-9-14/h2-11H,1H3

InChI Key

GQLIWGHJUSUIRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=NC=C2

Origin of Product

United States

Scientific Research Applications

While a comprehensive profile of "4-(4-Methylstyryl)pyridine" is not available from the provided search results, the included documents do offer information regarding pyridine and its derivatives, including styrylpyridines, in scientific research and various applications.

Pyridine and its Derivatives: Overview
Pyridine is a heterocyclic chemical compound with a wide array of applications in medicine and biology . Pyridine scaffolds are present in many medicinal compounds, providing opportunities for therapeutic intervention . Pyridine derivatives have shown diverse biological and pharmacological activities, including anti-inflammatory, analgesic, anticancer, antiviral, antioxidant, and antimicrobial properties . Nitrogen-containing synthetic heterocyclic compounds have demonstrated significant therapeutic potential .

Applications of Pyridine Derivatives

  • Therapeutic Applications Pyridines can act on carbonic anhydrase inhibitors, which are vital enzymes that play a role in various physiological processes, including bone resorption, respiration, and acid-base equilibrium . Blocking these enzymes can treat a range of illnesses, including cancer . Hydrazones of 3- and 4-acetyl pyridine exhibit anti-tumor activity and can inhibit the replication of RNA strains of hepatitis C-virus (HCV) .
  • Antimicrobial Activity Quaternized pyridine derivatives have demonstrated antibacterial and antifungal activities . Certain thiazolopyridine-based oximes have shown better potency against influenza B-Mass virus, as well as selectivity and activity against HIV . Naphthyridine compounds have been evaluated for their antibacterial activity, and oximes-pyridine scaffolds have been studied as antidotes against organophosphorus poisoning .
  • Anticancer Research Pyridine-bearing pentose moieties have been designed and synthesized for anticancer applications . Pyridinyl sugar hydrazones linked to thienyl or methylfuryl rings, as well as pyridine thioglycosides combining naphthyl and furyl systems, have shown higher cytotoxicity profiles toward various cancer cell lines .
  • Material Science (E)-4-Styrylpyridine and its derivatives have found numerous applications in materials .

Environmental Considerations
Pyridine derivatives can have partially harmful effects on the environment and humans, creating a need for converting them into safe and useful products .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues of 4-(4-Methylstyryl) Pyridine

Compound Name Substituents Molecular Formula Molecular Weight Key Features Reference
4-Styrylpyridine Styryl group (no methyl) C₁₃H₁₁N 181.23 g/mol Lacks methyl group; lower hydrophobicity
4-(4-Chlorostyryl) Pyridine 4-Cl on styryl C₁₃H₁₀ClN 215.68 g/mol Electron-withdrawing Cl enhances reactivity
4-(4-Methoxystyryl) Pyridine 4-OCH₃ on styryl C₁₄H₁₃NO 211.26 g/mol Methoxy group improves solubility
Polymer P1 () 4-Methylstyryl-pyridine unit Polymer N/A Bandgap: 2.2 eV; emits visible light
Polymer P2 () Pyridopyrazine acceptor Polymer N/A Bandgap: 1.8 eV; NIR emission at 800 nm
  • Electronic Properties: The methyl group in this compound slightly increases electron density compared to unsubstituted 4-Styrylpyridine. However, replacing pyridine with stronger acceptors (e.g., pyridopyrazine in Polymer P2) reduces the bandgap from 2.2 eV to 1.8 eV, enabling near-infrared (NIR) emission . Computational studies on similar compounds (e.g., 4-(1-aminoethyl)pyridine) reveal HOMO-LUMO gaps (~6.08 eV) and solvent-dependent electronic transitions, suggesting tunable optoelectronic behavior .
  • Physical Properties: Substituents significantly affect melting points. For example, 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine derivatives () have melting points ranging from 268–287°C, influenced by halogen (Cl, Br) and nitro (-NO₂) groups .
  • Synthetic Flexibility :

    • Nickel/Lewis acid catalysis enables C-4 alkylation of pyridine with alkenes, providing regioselective routes to branched or linear 4-alkylpyridines . This method could be adapted for synthesizing this compound analogues.

Preparation Methods

Reaction Mechanism and Conditions

  • Ylide Preparation : A phosphonium salt is generated by reacting 4-methylbenzyl bromide with triphenylphosphine (PPh3PPh_3) in a polar aprotic solvent (e.g., THF or DMF). Subsequent deprotonation with a strong base like potassium hydroxide (KOHKOH) forms the ylide:

    4-Methylbenzyl bromide+PPh3Phosphonium saltKOHYlide\text{4-Methylbenzyl bromide} + PPh_3 \rightarrow \text{Phosphonium salt} \xrightarrow{KOH} \text{Ylide}
  • Alkene Formation : The ylide reacts with 4-pyridinecarboxaldehyde, producing 4-(4-Methylstyryl)pyridine and triphenylphosphine oxide:

    Ylide+4-Pyridinecarboxaldehyde4-(4-Methylstyryl)pyridine+Ph3PO\text{Ylide} + \text{4-Pyridinecarboxaldehyde} \rightarrow \text{4-(4-Methylstyryl)pyridine} + Ph_3PO

Optimization Parameters :

  • Solvent : Polar aprotic solvents (e.g., DMF) enhance ylide stability and reaction efficiency.

  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.

  • Base Strength : Strong bases (e.g., KOHKOH) ensure complete ylide formation.

Experimental Outcomes

ParameterValue/ObservationSource
Yield65–78%
Reaction Time2–4 hours
CharacterizationFTIR (C=C stretch at 1670 cm⁻¹), UV-Vis (λₘₐₓ = 320 nm)

This method offers stereoselectivity, favoring trans-alkene formation due to ylide geometry. However, phosphine oxide byproduct removal necessitates extensive purification.

Quaternization/Dequaternization Strategy

Patented methods for 4-substituted pyridines involve quaternizing the pyridine nitrogen to enhance reactivity toward nucleophilic substitution.

Synthetic Pathway

  • Quaternization : 4-Cyanopyridine or 4-chloropyridine reacts with acrylamide in hydrochloric acid (HClHCl), forming a quaternary salt:

    4-Cyanopyridine+AcrylamideHClQuaternary salt\text{4-Cyanopyridine} + \text{Acrylamide} \xrightarrow{HCl} \text{Quaternary salt}
  • Nucleophilic Substitution : The quaternary salt reacts with 4-methylstyryl magnesium bromide (Grignard reagent) in the presence of sodium hydroxide (NaOHNaOH):

    Quaternary salt+4-Methylstyryl-MgBrNaOH4-(4-Methylstyryl)pyridine\text{Quaternary salt} + \text{4-Methylstyryl-MgBr} \xrightarrow{NaOH} \text{4-(4-Methylstyryl)pyridine}

Optimization Parameters :

  • Acid Concentration : 37.5% HClHCl ensures complete quaternization.

  • Temperature : Quaternization at 8–10°C prevents decomposition; substitution at reflux (100–110°C).

  • Base Addition : Controlled NaOHNaOH addition maintains pH >12 for efficient dequaternization.

Experimental Outcomes

ParameterValue/ObservationSource
Yield70–85%
Reaction Time3–5 hours
Byproduct ManagementCyanide ion (CNCN^⁻) neutralized via high-temperature treatment

This method’s scalability and compatibility with continuous processing make it industrially viable.

Condensation Reactions: Aldol and Knoevenagel Pathways

Condensation of 4-methylbenzaldehyde with 4-pyridylmethyl derivatives under basic or acidic conditions offers a third route.

Aldol Condensation

  • Base-Catalyzed Pathway : 4-Pyridylmethyl ketone reacts with 4-methylbenzaldehyde in ethanol (EtOHEtOH) using NaOHNaOH:

    4-Pyridylmethyl ketone+4-MethylbenzaldehydeNaOH4-(4-Methylstyryl)pyridine+H2O\text{4-Pyridylmethyl ketone} + \text{4-Methylbenzaldehyde} \xrightarrow{NaOH} \text{4-(4-Methylstyryl)pyridine} + H_2O
  • Acid-Catalyzed Pathway : Employing acetic acid (AcOHAcOH) as both solvent and catalyst.

Optimization Parameters :

  • Solvent : Ethanol balances reactivity and solubility.

  • Catalyst Load : 10–15 mol% NaOHNaOH or AcOHAcOH.

Knoevenagel Condensation

Malononitrile or ethyl cyanoacetate acts as the active methylene component, facilitated by piperidine:

4-Pyridinecarboxaldehyde+4-Methylbenzyl cyanidepiperidine4-(4-Methylstyryl)pyridine\text{4-Pyridinecarboxaldehyde} + \text{4-Methylbenzyl cyanide} \xrightarrow{\text{piperidine}} \text{4-(4-Methylstyryl)pyridine}

Experimental Outcomes

ParameterValue/ObservationSource
Yield (Aldol)50–65%
Yield (Knoevenagel)55–70%
Side ProductsDiastereomers (cis/trans)

Comparative Analysis of Methods

MethodYield (%)ScalabilityStereoselectivityPurification Complexity
Wittig Reaction65–78ModerateHigh (trans)High (Ph₃PO removal)
Quaternization70–85HighLowModerate (aqueous workup)
Condensation50–70LowVariableLow

Q & A

Q. What are the common synthetic routes for preparing 4-(4-Methylstyryl) pyridine derivatives, and what analytical methods validate their purity?

Methodological Answer: this compound derivatives can be synthesized via cross-coupling reactions (e.g., Heck coupling) between 4-methylstyrene and halogenated pyridines. For example, nitration and reduction steps are critical in modifying phenylpyridine derivatives . Post-synthesis, purity is validated using:

  • NMR Spectroscopy : Proton and carbon NMR identify structural integrity by confirming vinyl proton coupling patterns (e.g., J = 16 Hz for trans-styryl groups) and aromatic ring substitution .
  • HPLC-MS : Quantifies purity and detects byproducts using reverse-phase columns (C18) with acetonitrile/water gradients.

Q. How does UV-Vis spectroscopy characterize the electronic properties of this compound complexes?

Methodological Answer: UV-Vis spectroscopy measures π→π* transitions in the styryl-pyridine backbone. For example:

  • Absorption maxima (~300–350 nm) correlate with conjugation length and substituent effects (electron-donating groups like methyl red-shift λ_max) .
  • Solvent polarity : Polar solvents (e.g., methanol) induce bathochromic shifts due to stabilization of excited states.

Advanced Research Questions

Q. What contradictions exist in regioselective nitration of phenylpyridine derivatives, and how can reaction conditions be optimized?

Methodological Answer: Nitration of 4-(4-halophenyl)pyridines often yields competing meta vs. para nitro products. For example:

  • Contradiction : Nitration of 4-(4-chlorophenyl)pyridine with HNO₃/H₂SO₄ predominantly forms 4-chloro-3-nitrophenylpyridine, but trace para isomers arise due to steric hindrance .
  • Optimization :
    • Temperature : Lower temps (0–5°C) favor meta selectivity.
    • Catalysts : Acetic anhydride suppresses para byproducts by stabilizing nitronium ion intermediates .

Q. How do substituents on the pyridine ring influence supramolecular interactions in crystalline this compound derivatives?

Methodological Answer: X-ray crystallography reveals that methyl groups enhance π-stacking and hydrogen bonding:

  • π-Stacking : Methyl substituents increase hydrophobic interactions, reducing interplanar distances (e.g., 3.5 Å vs. 3.8 Å in unsubstituted analogs) .
  • Hydrogen bonding : Protonation of the pyridine nitrogen (e.g., in trifluoroacetate salts) forms N–H⋯O bonds with counterions, stabilizing crystal lattices .

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